1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)-
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Overview
Description
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is a compound that features two trimethylsilyl groups attached to a butadiene backbone. This compound is known for its stability and utility in various organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- can be synthesized through a hydrosilylation reaction. This involves the addition of hydrosilanes to 1,4-bis(trimethylsilyl)-1,3-butadiyne using platinum or rhodium catalysts. The reaction proceeds stepwise to yield 2-silyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes and then 1,3-disilyl-1,4-bis(trimethylsilyl)-1,2-butadienes .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalyst systems such as Cul/N,N-dimethylaminopyridine, O-2, and NCMe. These catalysts facilitate the multigram-scale preparation of the compound with minimal manipulation of apparatus, thereby simplifying the process and minimizing risks .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- undergoes various types of reactions, including:
Hydrosilylation: Addition of hydrosilanes to form silyl-substituted butadienes and butadienes.
Cyclization: Reaction with acyl chlorides in the presence of aluminum trichloride to form substituted furans.
Diels-Alder Reaction: Conjugate addition to alkenes or alkynes to produce cyclohexenes.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts.
Cyclization: Acyl chlorides and aluminum trichloride.
Diels-Alder Reaction: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene.
Major Products
Hydrosilylation: Silyl-substituted butadienes and butadienes.
Cyclization: Substituted furans.
Diels-Alder Reaction: Cyclohexenes.
Scientific Research Applications
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycosylated oligo(ethynylene)s using the Negishi reaction.
Biology: Acts as a building block for the synthesis of biologically active compounds such as (±) Falcarinol.
Medicine: Utilized as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- involves its ability to participate in various organic reactions due to the presence of conjugated double bonds and trimethylsilyl groups. These groups enhance the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved include the formation of silyl-substituted intermediates and cyclized products through hydrosilylation and cyclization reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)butadiyne: Used in similar hydrosilylation reactions to form silyl-substituted butadienes.
2,3-Bis(trimethylsilyl)butadiene: Another compound with similar reactivity and applications in organic synthesis.
1-Monopalmitin, 2TMS derivative: Used in the synthesis of glycosylated oligo(ethynylene)s.
Uniqueness
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is unique due to its ability to undergo a wide range of reactions, including hydrosilylation, cyclization, and Diels-Alder reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
145178-53-6 |
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Molecular Formula |
C10H18O2Si2 |
Molecular Weight |
226.42 g/mol |
InChI |
InChI=1S/C10H18O2Si2/c1-13(2,3)9(7-11)10(8-12)14(4,5)6/h1-6H3 |
InChI Key |
HCSIDQIGMXXMBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C=O)C(=C=O)[Si](C)(C)C |
Origin of Product |
United States |
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